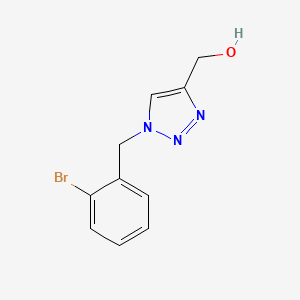

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Übersicht

Beschreibung

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol is an organic compound that features a triazole ring substituted with a bromobenzyl group and a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method starts with the preparation of 2-bromobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The benzylic bromine undergoes SN1/SN2 reactions with nucleophiles, facilitated by the bromine’s high leaving-group ability.

Mechanism :

-

Bromine departs, forming a carbocation at the benzyl position.

-

Nucleophiles (e.g., amines, thiols) attack the carbocation, yielding substituted triazoles.

Examples :

-

Reaction with sodium azide (NaN₃) : Replaces bromine with an azide group, forming a triazole derivative.

-

Reaction with thiourea (NH₂CSNH₂) : Produces thiol-substituted analogs.

Table 2: Substitution Reaction Products

| Nucleophile | Product |

|---|---|

| NaN₃ | Azide-substituted triazole |

| NH₂CSNH₂ | Thiol-substituted triazole |

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) can be oxidized to:

-

Aldehyde (R-CHO) using mild oxidizing agents (e.g., pyridinium chlorochromate ).

-

Carboxylic acid (R-COOH) with stronger agents (e.g., KMnO₄/H⁺ ).

Table 3: Oxidation Products

| Oxidizing Agent | Product |

|---|---|

| KMnO₄ (acidic conditions) | 2-Bromobenzoic acid |

| PCC | 2-Bromobenzaldehyde |

Reduction Reactions

The bromobenzyl group can be reduced to a benzyl group using:

-

Lithium aluminum hydride (LiAlH₄) : Converts bromine to a benzyl alcohol.

-

Palladium-on-carbon (Pd/C) : Hydrogenation under high pressure.

Table 4: Reduction Products

| Reducing Agent | Product |

|---|---|

| LiAlH₄ | Benzyl alcohol derivative |

| Pd/C | Hydrogenated triazole |

Hydrogen Bonding Interactions

The triazole ring’s nitrogen atoms enable hydrogen bonding with biological targets (e.g., enzymes), contributing to its antimicrobial and anticancer activities.

Key Observations

-

The bromobenzyl group’s benzylic position is highly reactive, making substitution a primary pathway for functionalization.

-

Oxidation of the hydroxymethyl group generates reactive intermediates, useful in drug discovery.

This compound’s reactivity highlights its versatility in medicinal chemistry, with applications in synthesizing bioactive molecules .

Wissenschaftliche Forschungsanwendungen

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as non-linear optical materials

Wirkmechanismus

The mechanism of action of (1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromobenzyl alcohol: Similar structure but lacks the triazole ring.

1-(2-Bromobenzyl)-1H-1,2,4-triazole: Similar but with a different triazole isomer.

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)acetate: An ester derivative with different reactivity.

Uniqueness

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of both the bromobenzyl and triazole moieties, which confer distinct chemical and biological properties.

Biologische Aktivität

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₃O. Its structure features a triazole ring substituted with a bromobenzyl group and a methanol moiety. The compound can be synthesized through various methods, notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound possess potent antibacterial and antifungal activities. For instance:

- A study reported that various triazole derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting better activity than standard antibiotics .

- Another investigation highlighted that triazole-containing compounds displayed significant antifungal activity, suggesting their potential as therapeutic agents against fungal infections .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Against | Inhibition Rate (%) |

|---|---|---|

| Compound A | E. coli | 85 |

| Compound B | S. aureus | 90 |

| Compound C | Fungal Strains | 80 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively:

- A recent study synthesized several triazole analogues and evaluated their cytotoxic effects on cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer) using the MTT assay. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than those of established chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Comparison Drug |

|---|---|---|---|

| Compound D | A-549 | 5.0 | Doxorubicin (10) |

| Compound E | HeLa | 4.5 | Doxorubicin (10) |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival:

- Anticancer Mechanism : Molecular docking studies suggest that these compounds may inhibit extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are pivotal in cancer cell proliferation and survival .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives:

- Case Study on Lung Cancer : One study synthesized a series of triazole derivatives that were screened against A-549 cells. The most potent compound exhibited an IC₅₀ value of 5 µM, demonstrating significant cytotoxicity compared to control groups .

- Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazole derivatives against various pathogens. The findings revealed that compounds with a bromobenzyl substituent showed enhanced activity against resistant strains of bacteria .

Eigenschaften

IUPAC Name |

[1-[(2-bromophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSXWZIOVNXRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.